3-Aminopentanoic acid

Vue d'ensemble

Description

3-Aminopentanoic acid is a compound that is structurally related to amino acids, which are the building blocks of proteins. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and synthesis of this compound.

Synthesis Analysis

The synthesis of related amino acids has been reported in the literature. For instance, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the antitumor antibiotic bleomycin A2, was achieved through crotylboration of N-Boc-l-alaninal, which allowed for the assignment of stereochemistry in the resulting amino acid . Similarly, an enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid was developed, starting from prochiral compounds and involving enzymatic resolution and subsequent steps to obtain the desired product with high enantiomeric excess . These methods highlight the importance of stereochemistry and the use of enzymatic processes in the synthesis of amino acid derivatives.

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives is crucial for their biological activity. The stereochemistry of the amino acid derivatives synthesized in the studies is of particular importance. For example, the stereochemistry of 4-amino-3-hydroxy-2-methylpentanoic acid was determined to be 2R,3S,4S, which is significant for its role in the marine toxin janolusimide . The configuration of 3-amino-2-methylpentanoic acids synthesized in another study was compared with natural products, indicating the importance of the 2S,3R configuration for biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of amino acid derivatives often include steps such as aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation . The design of inhibitors for nitric oxide synthases (NOS) involved the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles and triazoles, followed by deprotection to yield 2-amino-5-azolylpentanoic acids . These reactions are tailored to introduce specific functional groups and to achieve the desired stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of this compound, but the synthesis and structural analysis of related compounds suggest that factors such as stereochemistry, functional groups, and purity (enantiomeric excess) are important determinants of their properties . The environmental impact of the synthesis process, as assessed by the E-factor and SHE assessment, also reflects on the chemical properties and sustainability of the production methods .

Applications De Recherche Scientifique

Biological Activity and Structural Studies : The compound has drawn interest due to its biological activity. For instance, certain derivatives of similar structures have been studied for their three-dimensional network built up by intermolecular hydrogen bonds, which could have implications in understanding molecular interactions and biological activities (Nehls et al., 2013).

Neurotransmitter Research and Analogs : The compound's analogs have been studied for structure-activity relationships on GABA receptors. It provides a basis for understanding and potentially manipulating neurotransmission, with specific isomers exhibiting different levels of activity as GABA agonists (Allan et al., 1985).

Enzymatic Reactions and Inactivation : Studies have explored substituted 4-aminobutanoic acids as potential irreversible inactivators of enzymes, relevant for the degradation of inhibitory neurotransmitters. Such research aids in the understanding of enzyme mechanisms and the design of inactivators (Silverman & Levy, 1981).

Intramolecular Hydrogen Bonding Studies : Ab initio investigations have been conducted on δ-aminopentanoic acid, particularly focusing on the potential energy surface and intramolecular hydrogen bonding. Such studies are fundamental in chemistry and biochemistry for understanding molecule stability and reactions (Ramek, 1995).

Chemical Synthesis and Characterization : The compound has also been used in the synthesis and characterization of other chemicals, for example, in the synthesis of derivatives like the modified amino acid by allowing specific reactions with rabbit muscle pyruvate kinase (Chalkley & Bloxham, 1976).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Aminopentanoic acid, also known as DAVA, is a linear amino acid

Biochemical Pathways

This compound is involved in the regulation of glutathione metabolism . Glutathione is a crucial antioxidant in the body, protecting cells from damage by harmful free radicals and peroxides. By influencing glutathione metabolism, this compound may play a role in maintaining cellular health and function.

Result of Action

Given its involvement in glutathione metabolism , it may contribute to antioxidant defenses and cellular health

Propriétés

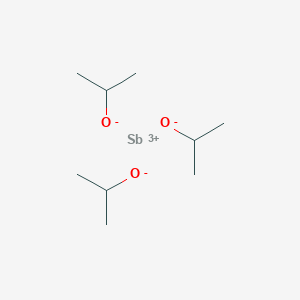

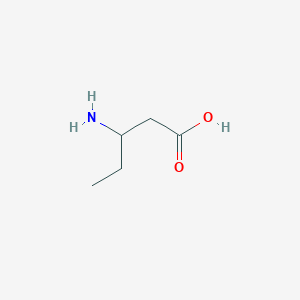

IUPAC Name |

3-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRURJKLPJVRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563412 | |

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18664-78-3, 186364-78-3 | |

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186364-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18664-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Aminopentanoic acid in natural product research?

A: this compound, particularly its (2S,3R)-2-methyl-3-aminopentanoic acid (MAP) stereoisomer, plays a crucial role as a building block in various naturally occurring cyclic depsipeptides. For instance, MAP is a component of majusculamide C, a metabolite found in the blue-green alga Lyngbya majuscula and the sponge Ptilocaulis trachys. [] This unique β-amino acid is also found in guineamides, a group of cyclic depsipeptides isolated from a Papua New Guinea collection of Lyngbya majuscula. [] The presence of MAP in metabolites from both cyanobacteria and sponges suggests a potential dietary link between these organisms.

Q2: Has this compound been chemically synthesized?

A: Yes, there are reports of successful asymmetric synthesis of (2S,3R)-2-methyl-3-aminopentanoic acid hydrochloride. [, ] These synthetic approaches provide access to this important building block for further studies and potential applications.

Q3: Is this compound related to any known pharmaceuticals?

A: While this compound itself is not a pharmaceutical, it shares structural similarities with pregabalin, a medication used to treat epilepsy and neuropathic pain. A rapid high-performance liquid chromatography method has been developed to determine pregabalin levels, utilizing this compound as an internal standard. []

Q4: Are there any studies exploring the potential of modifying the structure of this compound in natural products?

A: Research on sipanmycins, a family of glycosylated macrolactams with antibiotic and cytotoxic activities, offers insights into structural modifications. Mutasynthesis approaches, involving feeding a mutant strain of Streptomyces sp. with this compound, have successfully generated sipanmycin analogues with modified macrolactam backbones. [] This suggests the possibility of tailoring the biological activity of these compounds through structural alterations.

Q5: Is this compound found in extraterrestrial environments?

A: Interestingly, this compound has been detected in carbonaceous meteorites. Studies investigating the enantiomeric ratios of various amino acids, including this compound, in these meteorites provide valuable information about potential prebiotic chemistry and the origins of life. []

Q6: What are the analytical techniques used to study this compound and related compounds?

A6: Various analytical methods are employed to characterize and quantify this compound and related compounds. These include:

- High-performance liquid chromatography (HPLC): Used to separate and quantify pregabalin in pharmaceutical formulations, with this compound serving as an internal standard. []

- Gas chromatography-mass spectrometry (GC-MS): Employed to study the enantiomeric ratios of isovaline in carbonaceous meteorites. []

- Liquid chromatography-fluorescence detection/time of flight-mass spectrometry (LC-FD/ToF-MS): Utilized for analyzing the enantiomeric ratio of isovaline and separating it from co-eluting compounds like this compound. []

- Nuclear Magnetic Resonance (NMR): Used to establish the planar structures and stereochemistry of naturally occurring cyclic depsipeptides containing this compound derivatives. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)

![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)

![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)